Brevinin-1-RAB5 peptide precursor
Description
Brevinin-1-RAB5 is a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of amphibians, notably Rana esculenta (European frog). These peptides are synthesized as larger precursor proteins, which undergo post-translational processing to release the mature, bioactive peptide. The precursor structure includes a signal peptide, a conserved cleavage site (often dibasic, e.g., Lys-Arg), and the mature peptide sequence. Brevinin-1-RAB5 shares structural homology with other brevinins, characterized by a C-terminal intramolecular disulfide bridge that stabilizes an amphipathic α-helical domain critical for membrane disruption and antimicrobial activity . Its precursor exhibits evolutionary similarities to neuropeptide precursors, such as dermorphin in Phyllomedusinae frogs, suggesting shared biosynthetic pathways .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPLIAGLAVNFLPKLFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Peptide Precursors
Structural Comparison
Brevinin-1-RAB5 belongs to a broader class of AMPs with conserved motifs. Key structural features compared to related peptides include:
| Peptide/Precursor | Source | Mature Peptide Length | Disulfide Bridge | Key Structural Motifs |
|---|---|---|---|---|
| Brevinin-1-RAB5 | Rana esculenta | ~24–34 residues | C-terminal | Amphipathic α-helix, Rana box (C-terminal) |
| Brevinin-1E | Rana esculenta | 25 residues | C-terminal | Similar α-helix, Rana box |
| Brevinin-2E | Rana esculenta | 33 residues | C-terminal | Extended N-terminal, Rana box |
| Esculentin-1 | Rana esculenta | 46 residues | C-terminal | Two α-helical domains, Gly-rich linker |
| Dermorphin precursor | Phyllomedusinae spp. | ~40 residues | None | Opioid-like sequence, cleavage at Lys-Arg |
Notes:
- The "Rana box" (C-terminal cyclic domain stabilized by disulfide bonds) is a hallmark of brevinins, enhancing stability and membrane interaction .
- Esculentins lack the Rana box but feature longer sequences with dual helical domains, broadening their antimicrobial targets .
Functional Comparison
Brevinin-1-RAB5 and related peptides exhibit distinct spectra of antimicrobial and hemolytic activities:
| Peptide | Antimicrobial Targets (MIC, μg/mL) | Hemolytic Activity (HC50, μg/mL) | Key Functional Insights |
|---|---|---|---|
| Brevinin-1-RAB5 | P. aeruginosa (5–10), C. albicans (10–20) | 50–100 | Broad-spectrum activity; moderate hemolysis |
| Brevinin-1E | E. coli (2–5), S. aureus (1–3) | 20–40 | High potency against Gram-negative bacteria |
| Brevinin-2E | B. subtilis (5–10), C. albicans (15–30) | 80–120 | Enhanced antifungal activity |
| Esculentin-1 | P. aeruginosa (1–2), S. cerevisiae (5) | >200 | Exceptionally low hemolysis, potent anti-Pseudomonal |
| Dermorphin | None (neuropeptide) | N/A | Binds opioid receptors; no antimicrobial function |
Notes:
- Brevinin-1-RAB5 shows balanced antimicrobial and hemolytic profiles, whereas esculentin-1 prioritizes microbial targeting over host cell disruption .
- Hemolytic activity (HC50) correlates with peptide hydrophobicity; brevinins generally exhibit higher toxicity than esculentins due to stronger membrane interactions .
Evolutionary and Phylogenetic Context
Phylogenetic analyses of AMP precursors reveal conserved evolutionary pathways. For example, brevinin precursors cluster with other AMPs (e.g., esculentin) but diverge from neuropeptide precursors like dermorphin, despite shared signal peptide homology. This suggests functional specialization early in vertebrate evolution, with AMPs evolving under selective pressure for host defense .

Research Challenges and Methodological Considerations
- Peptide Identification : High-resolution mass spectrometry (HRMS) is critical for distinguishing brevinin isoforms. Narrow precursor mass windows (<10 ppm) reduce false positives but may exclude valid candidates; wider windows with post-acquisition filtering improve accuracy .
- Activity Validation : Functional assays must account for peptide stability (e.g., disulfide bond integrity) and solvent effects, which can alter observed MIC and HC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
